molecular formula C10H14F5NO3 B13558500 4-(3,3-Difluorooxetan-2-yl)piperidine,trifluoroaceticacid

4-(3,3-Difluorooxetan-2-yl)piperidine,trifluoroaceticacid

Cat. No.: B13558500
M. Wt: 291.21 g/mol
InChI Key: LYNRUQDZXKXVIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,3-Difluorooxetan-2-yl)piperidine,trifluoroaceticacid is a compound that combines the structural features of piperidine and oxetane with the addition of trifluoroacetic acid. Piperidine is a six-membered heterocycle containing one nitrogen atom, while oxetane is a four-membered ring with an oxygen atom. The presence of fluorine atoms in the oxetane ring and the trifluoroacetic acid moiety adds unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3-Difluorooxetan-2-yl)piperidine,trifluoroaceticacid typically involves the formation of the oxetane ring followed by its attachment to the piperidine moiety. One common method is the cyclization of a suitable precursor containing fluorine atoms to form the oxetane ring. This is followed by a nucleophilic substitution reaction to introduce the piperidine ring. The final step involves the addition of trifluoroacetic acid to the compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3,3-Difluorooxetan-2-yl)piperidine,trifluoroaceticacid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

4-(3,3-Difluorooxetan-2-yl)piperidine,trifluoroaceticacid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(3,3-Difluorooxetan-2-yl)piperidine,trifluoroaceticacid involves its interaction with specific molecular targets. The fluorine atoms in the oxetane ring and the trifluoroacetic acid moiety can enhance the compound’s binding affinity to proteins and enzymes. This can lead to the modulation of biological pathways and the exertion of therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-Difluorophenoxy)piperidine: This compound has a similar piperidine ring but with a different substituent on the oxetane ring.

    Pyrrolidine Derivatives: These compounds share the nitrogen-containing ring structure but differ in the ring size and substituents.

Uniqueness

The presence of both the oxetane and piperidine rings, along with the trifluoroacetic acid moiety, makes 4-(3,3-Difluorooxetan-2-yl)piperidine,trifluoroaceticacid unique. The combination of these structural features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H14F5NO3

Molecular Weight

291.21 g/mol

IUPAC Name

4-(3,3-difluorooxetan-2-yl)piperidine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C8H13F2NO.C2HF3O2/c9-8(10)5-12-7(8)6-1-3-11-4-2-6;3-2(4,5)1(6)7/h6-7,11H,1-5H2;(H,6,7)

InChI Key

LYNRUQDZXKXVIU-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2C(CO2)(F)F.C(=O)(C(F)(F)F)O

Origin of Product

United States

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